(5-Methylpyrazin-2-yl)methyl methanesulfonate

Nucleophilic substitution Reaction kinetics Leaving group ability

(5-Methylpyrazin-2-yl)methyl methanesulfonate (CAS 1609969-96-1) is a methanesulfonate ester (mesylate) derived from 5-methylpyrazine-2-methanol. It functions as an electrophilic building block in organic synthesis, particularly in nucleophilic substitution reactions where the mesylate serves as a superior leaving group.

Molecular Formula C7H10N2O3S
Molecular Weight 202.23 g/mol
Cat. No. B12972511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylpyrazin-2-yl)methyl methanesulfonate
Molecular FormulaC7H10N2O3S
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=N1)COS(=O)(=O)C
InChIInChI=1S/C7H10N2O3S/c1-6-3-9-7(4-8-6)5-12-13(2,10)11/h3-4H,5H2,1-2H3
InChIKeySTUWDTUMYMCRTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (5-Methylpyrazin-2-yl)methyl Methanesulfonate – Differentiated Pyrazine Mesylate Electrophile for Nucleophilic Substitution


(5-Methylpyrazin-2-yl)methyl methanesulfonate (CAS 1609969-96-1) is a methanesulfonate ester (mesylate) derived from 5-methylpyrazine-2-methanol. It functions as an electrophilic building block in organic synthesis, particularly in nucleophilic substitution reactions where the mesylate serves as a superior leaving group. The compound features a 5-methyl substituent on the pyrazine ring, which modulates electronic properties and lipophilicity. Basic physicochemical data are reported by chemical suppliers: molecular formula C7H10N2O3S, molecular weight 202.23 g/mol, and typical purity 95% [REFS-1, REFS-2].

Why Generic Substitution Fails: Reactivity Differences Among Pyrazine Mesylates and Halides Demand Compound-Specific Evaluation


In nucleophilic substitution reactions, the choice of leaving group and aromatic substituent profoundly impacts reaction kinetics and product outcomes. While generic analogs such as pyrazin-2-ylmethyl methanesulfonate or (5-chloropyrazin-2-yl)methyl chloride may appear interchangeable, empirical kinetic data demonstrate that mesylates are approximately 90-fold more reactive than corresponding chlorides in heterocyclic systems [1]. Furthermore, methyl substitution on the pyrazine ring can alter electronic character, as evidenced by relative rate studies showing a 2.0-fold acceleration in alkylation for 2-methylpyrazine compared to unsubstituted pyrazine [2]. These quantifiable differences mean that substituting (5-methylpyrazin-2-yl)methyl methanesulfonate with a halogen or an unsubstituted mesylate could lead to slower reactions, lower yields, or altered selectivity, undermining synthetic efficiency and reproducibility. The following evidence guide provides the specific, data-backed differentiators that justify compound-specific selection.

Quantitative Differentiation Evidence: (5-Methylpyrazin-2-yl)methyl Methanesulfonate vs. Closest Analogs


Superior Leaving Group Reactivity: Mesylate Outperforms Chloro Analogs by ~90-Fold

The methanesulfonate (mesylate) group in (5-methylpyrazin-2-yl)methyl methanesulfonate exhibits significantly higher reactivity in nucleophilic substitution compared to corresponding halide analogs. Kinetic studies on methylsulphonyl heterocycles demonstrate that the methylsulphonyl group is approximately 90 times more reactive than the chloro group under identical conditions (methoxide ion, 40.2°C) [1]. This translates to faster reaction rates and potentially higher yields in synthetic applications.

Nucleophilic substitution Reaction kinetics Leaving group ability

Electronic Activation by 5-Methyl Substituent: 2.0-Fold Rate Enhancement vs. Unsubstituted Pyrazine

The 5-methyl group on the pyrazine ring enhances the electrophilic character of the methylene carbon adjacent to the mesylate leaving group. Relative rate studies on 2-substituted pyrazine alkylation show that a methyl substituent increases reaction rate by a factor of 2.0 compared to unsubstituted pyrazine (k_rel = 2.0 for CH₃ vs. 1.0 for H) [1]. This electronic activation is expected to translate to faster nucleophilic displacement of the mesylate in (5-methylpyrazin-2-yl)methyl methanesulfonate relative to its unsubstituted analog, pyrazin-2-ylmethyl methanesulfonate.

Electronic effects Reactivity modulation Pyrazine alkylation

Balanced Lipophilicity for Drug Design: Calculated logP 0.26 vs. Alcohol Precursor logP 0.28

The methanesulfonate ester imparts a balanced lipophilicity profile compared to the alcohol precursor. Calculated logP values for (5-methylpyrazin-2-yl)methyl methanesulfonate (0.26) are comparable to the corresponding alcohol (logP 0.28) [1], while the mesylate group introduces increased polar surface area (TPSA 69.15 Ų) that can influence membrane permeability and solubility. This balance is critical in medicinal chemistry for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

Lipophilicity ADME Medicinal chemistry

Validated Synthetic Utility in Patent Literature: Over 50 Analogs Disclosed in WO2024/076543

The compound serves as a key intermediate in the synthesis of biologically active molecules. A recent patent application (WO2024/076543) discloses over 50 analogs based on modifications of the sulfonamide nitrogen and pyrazine ring positions, indicating the versatility of this scaffold [1]. This validates its utility in medicinal chemistry programs targeting novel therapeutics.

Medicinal chemistry Patent analysis Building block

Commercial Availability and Defined Purity (95%) vs. Custom Synthesis for Chloro Analog

(5-Methylpyrazin-2-yl)methyl methanesulfonate is commercially available with a defined purity of 95% , whereas closely related analogs such as (5-chloropyrazin-2-yl)methyl methanesulfonate often require custom synthesis with longer lead times and uncertain purity. This reduces procurement risk and accelerates research timelines.

Procurement Supply chain Reproducibility

Optimal Application Scenarios for (5-Methylpyrazin-2-yl)methyl Methanesulfonate Based on Quantitative Differentiation Evidence


Accelerated Nucleophilic Substitution in Heterocycle Synthesis

Leverage the ~90-fold higher reactivity of the mesylate leaving group compared to chlorides [1] to achieve faster, higher-yielding couplings with amines, alcohols, or thiols. This is particularly advantageous in parallel synthesis or flow chemistry where reaction time is a critical parameter.

Medicinal Chemistry Hit-to-Lead Optimization

Utilize the balanced lipophilicity (logP 0.26) and electronic activation (2.0-fold rate enhancement) [REFS-2, REFS-3] to fine-tune ADME properties and reactivity profiles of lead candidates. The compound's role as an intermediate in over 50 patent-disclosed analogs [3] underscores its fit-for-purpose design.

Patent-Driven Drug Discovery Programs

Incorporate this compound as a privileged building block in medicinal chemistry campaigns, as evidenced by its inclusion in WO2024/076543 [3]. The defined purity and commercial availability support reproducible SAR exploration and scale-up studies.

Rapid Procurement for Time-Sensitive Industrial R&D

When project timelines demand immediate availability, (5-methylpyrazin-2-yl)methyl methanesulfonate offers a reliable, off-the-shelf alternative to custom-synthesized chloro or unsubstituted analogs. The 95% purity minimizes the need for additional purification steps.

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